molecular formula C12H9N3O B8499445 5-Aminobenzo[f][1,7]naphthyridin-8-ol

5-Aminobenzo[f][1,7]naphthyridin-8-ol

Cat. No. B8499445
M. Wt: 211.22 g/mol
InChI Key: KWACMGTTXUXPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminobenzo[f][1,7]naphthyridin-8-ol is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminobenzo[f][1,7]naphthyridin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminobenzo[f][1,7]naphthyridin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Aminobenzo[f][1,7]naphthyridin-8-ol

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-aminobenzo[f][1,7]naphthyridin-8-ol

InChI

InChI=1S/C12H9N3O/c13-12-11-9(2-1-5-14-11)8-4-3-7(16)6-10(8)15-12/h1-6,16H,(H2,13,15)

InChI Key

KWACMGTTXUXPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2N=C1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-methoxybenzo[f][1,7]naphthyridin-5-amine (from Example 10) (1.0 eq.) in DCM (0.04 M) was added BBr3 (2.5 eq.) dropwise under N2 at −20° C. The reaction was allowed to warm to ambient temperature over 30 minutes. The reaction was then stirred overnight. The reaction was quenched with saturated NaHCO3 and extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4 and concentrated en vacuo to obtain a crude residue. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-20% MeOH/DCM to give 5-aminobenzo[f][1,7]naphthyridin-8-ol as a yellow solid: 1H NMR (acetone-d6): δ 8.90 (dd, 1H), 8.83 (dd, 1H), 8.32 (d, 1H), 7.83 (dd, 1H), 7.11 (br s, 2H), 7.10 (d, 1H), 6.96 (dd, 1H), 5.86 (br s, 1H). LRMS [M+H]=212.1.
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